2,4-Dibromo-6-fluorobenzaldehyde
Overview
Description
2,4-Dibromo-6-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Br2FO. It is a derivative of benzaldehyde, where two bromine atoms and one fluorine atom are substituted at the 2, 4, and 6 positions, respectively.
Mechanism of Action
Target of Action
2,4-Dibromo-6-fluorobenzaldehyde primarily targets microbial enzymes and proteins. These targets play crucial roles in the metabolic processes of microorganisms, making them effective points of intervention for antimicrobial activity .
Mode of Action
The compound interacts with its targets through covalent bonding, leading to the inhibition of enzyme activity. This interaction disrupts the normal metabolic functions of the microorganisms, ultimately leading to their death .
Biochemical Pathways
This compound affects several biochemical pathways, particularly those involved in the synthesis of essential biomolecules like nucleic acids and proteins. By inhibiting key enzymes in these pathways, the compound prevents the replication and repair of microbial DNA, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized primarily in the liver, and excreted through the kidneys. These properties influence its bioavailability and effectiveness in targeting microbial infections .
Result of Action
At the molecular level, the action of this compound results in the inhibition of enzyme activity, disruption of metabolic pathways, and eventual cell death. At the cellular level, this leads to the cessation of microbial growth and replication, effectively controlling the infection .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its antimicrobial activity. Additionally, interactions with other chemicals in the environment can either enhance or inhibit its effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Dibromo-6-fluorobenzaldehyde involves the bromination of 6-fluorobenzaldehyde. The process typically includes the following steps:
Bromination: 6-fluorobenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes:
Starting Material: Using 2,4-dibromo-6-fluorotoluene as the starting material.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-fluorobenzaldehyde can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or thiols.
Reduction: The major product is 2,4-Dibromo-6-fluorobenzyl alcohol.
Oxidation: The major product is 2,4-Dibromo-6-fluorobenzoic acid.
Scientific Research Applications
2,4-Dibromo-6-fluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of novel drugs and therapeutic agents.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-2-fluorobenzaldehyde: Similar structure but with different positions of bromine and fluorine atoms.
2,4-Dibromo-6-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
2,4-Dibromo-6-methylbenzaldehyde: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
2,4-Dibromo-6-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and properties. The combination of these halogens can lead to unique electronic effects and steric hindrance, making it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
2,4-dibromo-6-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIPUNOMXYMQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378805 | |
Record name | 2,4-dibromo-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205683-34-7 | |
Record name | 2,4-dibromo-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromo-6-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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